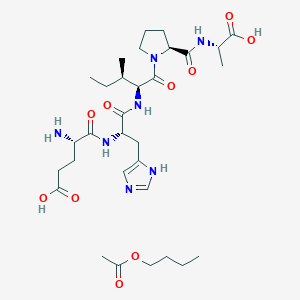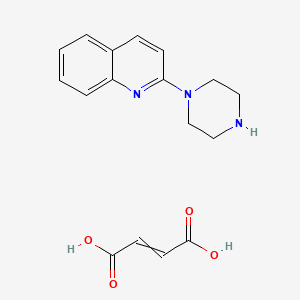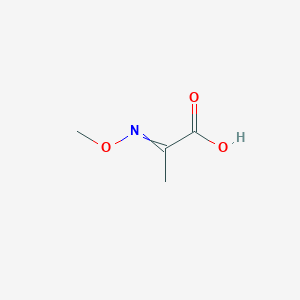![molecular formula C15H19ClN2O B15149355 1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with benzyl, chloroethyl, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved using a variety of methods, including the reaction of amines with α,β-unsaturated carbonyl compounds.
Substitution Reactions: The introduction of the benzyl and chloroethyl groups can be accomplished through nucleophilic substitution reactions. For example, benzyl chloride and 2-chloroethylamine can be used as reagents under basic conditions to introduce these substituents.
Methylation: The final step involves the methylation of the pyrrolidine ring to introduce the dimethyl groups. This can be achieved using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing the carbonyl group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to replace the chloroethyl group with other functional groups. Common reagents include sodium azide and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure may make it useful as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the chloroethyl group, which may affect its reactivity and biological activity.
5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the benzyl group, which may influence its binding affinity and selectivity for biological targets.
Uniqueness
1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both benzyl and chloroethyl groups, which may confer distinct chemical and biological properties. These substituents may enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug development.
Propiedades
Fórmula molecular |
C15H19ClN2O |
|---|---|
Peso molecular |
278.78 g/mol |
Nombre IUPAC |
1-benzyl-2-(2-chloroethylamino)-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H19ClN2O/c1-11-12(2)15(19)18(14(11)17-9-8-16)10-13-6-4-3-5-7-13/h3-7,14,17H,8-10H2,1-2H3 |
Clave InChI |
GVWQERXQWWJMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C1NCCCl)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15149272.png)
![2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B15149279.png)


![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)
![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)
![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)


